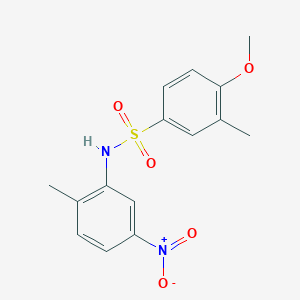
3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase, as well as the NF-κB signaling pathway.
Biochemical and Physiological Effects:
3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been found to have a range of biochemical and physiological effects, including:
1. Antitumor activity: This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
2. Antimicrobial activity: 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been found to have activity against a range of bacteria, fungi, and viruses.
3. Antioxidant activity: This compound has been shown to have antioxidant activity, which could help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments include its potential antitumor, antimicrobial, and antioxidant activity. Additionally, this compound is relatively easy to synthesize and isolate.
The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, including:
1. Further studies on its mechanism of action and potential side effects.
2. Development of new cancer treatments based on its antitumor activity.
3. Development of new antibiotics based on its antimicrobial activity.
4. Investigation of its potential use in the treatment of oxidative stress-related diseases.
5. Exploration of its potential use in other areas of scientific research, such as neuroscience and immunology.
Synthesemethoden
The synthesis method for 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 3-bromo-4-methoxybenzaldehyde with hydrazine hydrate and 5-phenyl-1,2,4-triazin-3-amine. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been used in a variety of scientific research applications, including:
1. Antitumor activity: Studies have shown that this compound has potential antitumor activity, making it a promising candidate for the development of new cancer treatments.
2. Antimicrobial activity: 3-bromo-4-methoxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has also been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.
3. Antioxidant activity: This compound has been shown to have antioxidant activity, which could make it useful in the development of new treatments for oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O/c1-24-16-8-7-12(9-14(16)18)10-19-22-17-21-15(11-20-23-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,21,22,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQPXPHEBIFCLK-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-5-phenyl-1,2,4-triazin-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5763498.png)

![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)
![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)

![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![ethyl 5-[(dimethylamino)carbonyl]-2-[(methoxycarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5763565.png)
![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)

![S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5763594.png)
![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)
